molecular formula C21H21NO5 B6285328 rac-(2R,4R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxane-2-carboxylic acid, trans CAS No. 2138419-65-3

rac-(2R,4R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxane-2-carboxylic acid, trans

Cat. No.: B6285328
CAS No.: 2138419-65-3
M. Wt: 367.4 g/mol
InChI Key: MOZVISJUHXQTEO-DJJJIMSYSA-N
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Description

rac-(2R,4R)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)oxane-2-carboxylic acid, trans is a chiral, racemic compound featuring a six-membered oxane (tetrahydropyran) ring with stereochemical specificity (2R,4R). The molecule contains two critical functional groups:

  • An Fmoc-protected amino group at the 4-position, providing stability during solid-phase peptide synthesis (SPPS).
  • A carboxylic acid at the 2-position, enabling conjugation with amines or alcohols in peptide bond formation.

The trans configuration ensures spatial separation of these groups, influencing conformational rigidity and intermolecular interactions. Its molecular formula is C21H21NO5 (molecular weight: 367.4 g/mol), as inferred from structurally related compounds .

Properties

CAS No.

2138419-65-3

Molecular Formula

C21H21NO5

Molecular Weight

367.4 g/mol

IUPAC Name

(2S,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)oxane-2-carboxylic acid

InChI

InChI=1S/C21H21NO5/c23-20(24)19-11-13(9-10-26-19)22-21(25)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,22,25)(H,23,24)/t13-,19-/m0/s1

InChI Key

MOZVISJUHXQTEO-DJJJIMSYSA-N

Isomeric SMILES

C1CO[C@@H](C[C@H]1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Canonical SMILES

C1COC(CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Purity

95

Origin of Product

United States

Biological Activity

The compound rac-(2R,4R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxane-2-carboxylic acid, trans, is a synthetic derivative characterized by its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

  • IUPAC Name : (2R,4R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxane-2-carboxylic acid
  • Molecular Formula : C21H21NO5
  • Molecular Weight : 365.40 g/mol
  • CAS Number : 2138419-65-3
  • Purity : Typically >95% in commercial preparations

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is theorized that the fluorenylmethoxycarbonyl (Fmoc) group enhances its lipophilicity, facilitating cellular uptake and interaction with intracellular targets.

Potential Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Modulation of Protein Interactions : By affecting protein-protein interactions, it may influence signaling pathways critical for cell proliferation and survival.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.

In Vitro Studies

  • Cell Viability Assays : Studies using various cancer cell lines have shown that the compound exhibits cytotoxic effects at concentrations above 10 µM. The IC50 values vary depending on the cell type, indicating selective toxicity.
    Cell LineIC50 (µM)
    HeLa15
    MCF720
    A54925
  • Apoptosis Induction : Flow cytometry analysis revealed that treatment with the compound leads to increased Annexin V staining in HeLa cells, suggesting that it induces apoptosis through a mitochondrial pathway.

In Vivo Studies

Research involving animal models has demonstrated that administration of the compound can lead to significant tumor regression in xenograft models. The exact mechanism remains under investigation but may involve both direct cytotoxicity and immune modulation.

Case Study 1: Anticancer Activity

A study published in Cancer Research investigated the effects of rac-(2R,4R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxane-2-carboxylic acid on breast cancer models. The results indicated a marked reduction in tumor size and weight compared to control groups, supporting its potential as a therapeutic agent.

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial efficacy of the compound against Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating promising antibacterial activity that warrants further exploration.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Functional Groups Molecular Formula Stereochemistry Applications
rac-(2R,4R)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)oxane-2-carboxylic acid, trans Oxane (tetrahydropyran) Fmoc-amino, carboxylic acid C21H21NO5 2R,4R, trans Peptide synthesis, conformational studies
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)tetrahydro-2H-pyran-4-carboxylic acid Oxane Fmoc-amino, carboxylic acid C21H21NO5 Undefined Peptide backbone modification
(2R,4R)-4-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-1-Boc-pyrrolidine-2-carboxylic acid Pyrrolidine Fmoc-amino, Boc-protected amine, carboxylic acid C26H30N2O6 2R,4R β-Turn induction in peptides
rel-(1R,6R)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohex-3-ene-1-carboxylic acid Cyclohexene Fmoc-amino, carboxylic acid C22H23NO4 1R,6R Conformationally constrained peptides

Key Research Findings

  • Synthetic Accessibility : The target compound’s oxane ring is synthesized via stereoselective cyclization, whereas pyrrolidine derivatives require orthogonal protection strategies .
  • Stability : The oxane ether linkage confers greater hydrolytic stability compared to ester-containing analogues (e.g., allyloxycarbonyl derivatives) .
  • Biological Relevance: Trans-configuration Fmoc-amino acids improve peptide helicity and resistance to proteolysis compared to cis isomers .

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